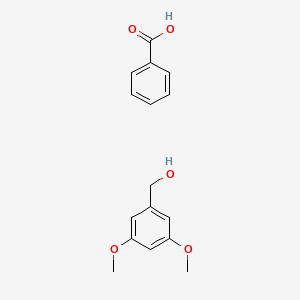
Benzoic acid;(3,5-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;(3,5-dimethoxyphenyl)methanol is a compound that combines the properties of benzoic acid and (3,5-dimethoxyphenyl)methanol Benzoic acid is a simple aromatic carboxylic acid, while (3,5-dimethoxyphenyl)methanol is a phenolic compound with methoxy groups at the 3 and 5 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(3,5-dimethoxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with (3,5-dimethoxyphenyl)methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Another method involves the reduction of (3,5-dimethoxyphenyl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde or ketone group in (3,5-dimethoxyphenyl)methanol to a primary alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;(3,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid;(3,5-dimethoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of benzoic acid;(3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with cellular receptors: It can bind to specific receptors on the cell surface, triggering downstream effects.
Comparaison Avec Des Composés Similaires
Benzoic acid;(3,5-dimethoxyphenyl)methanol can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds like 3,5-dimethoxybenzoic acid and 3,5-dimethoxybenzyl alcohol share structural similarities but differ in their functional groups and reactivity.
Phenolic compounds: Compounds like 3,5-dimethoxyphenol and 3,5-dimethoxybenzaldehyde have similar aromatic structures but differ in their substituents and chemical properties.
The uniqueness of this compound lies in its combination of benzoic acid and (3,5-dimethoxyphenyl)methanol moieties, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138250-67-6 |
|---|---|
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
benzoic acid;(3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H12O3.C7H6O2/c1-11-8-3-7(6-10)4-9(5-8)12-2;8-7(9)6-4-2-1-3-5-6/h3-5,10H,6H2,1-2H3;1-5H,(H,8,9) |
Clé InChI |
DLGRSUOIDBULHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CO)OC.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


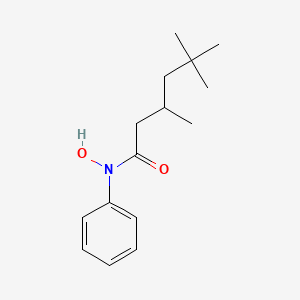
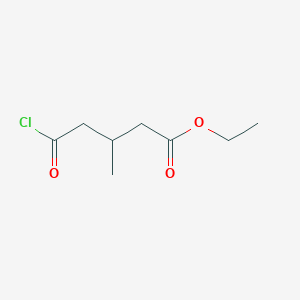
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

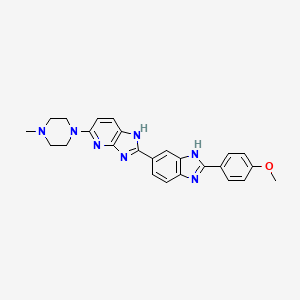
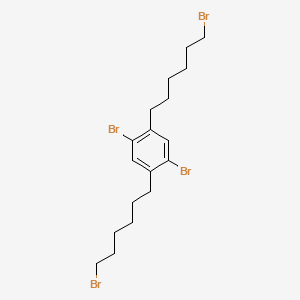

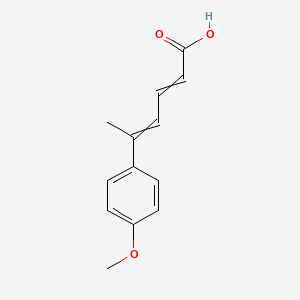
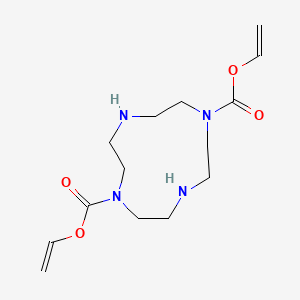
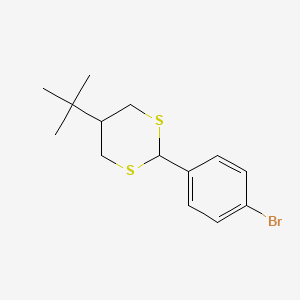
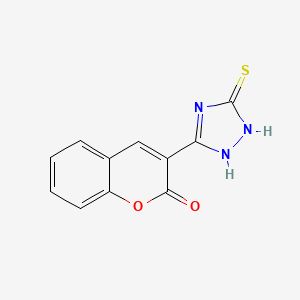
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

